What are the physical and chemical properties of 2-(1,3-Benzothiazol-2-yl)propanenitrile?
What are the physical and chemical properties of 2-(1,3-Benzothiazol-2-yl)propanenitrile?
This technical guide provides an in-depth analysis of 2-(1,3-Benzothiazol-2-yl)propanenitrile , focusing on its structural characteristics, physicochemical properties, synthetic pathways, and chemical reactivity.[1][2][3]
CAS Registry Number: 2111159-40-9 (Branched Isomer) | Molecular Formula: C₁₀H₈N₂S[1][2][3]
Executive Summary
2-(1,3-Benzothiazol-2-yl)propanenitrile is a bioactive heterocyclic building block characterized by a benzothiazole core fused to a branched nitrile side chain.[1][2][3] It serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly where the benzothiazole moiety acts as a bioisostere for indole or naphthalene ring systems.[3]
This guide distinguishes between the branched isomer (
Chemical Identity & Structural Analysis[1][3][4][5][6][7][8][9]
The compound consists of a 1,3-benzothiazole ring system substituted at the 2-position with a 1-cyanoethyl group.[1][2][3] The presence of the electron-withdrawing nitrile group and the electron-deficient benzothiazole ring creates a unique electronic environment at the
| Property | Data |
| IUPAC Name | 2-(1,3-Benzothiazol-2-yl)propanenitrile |
| SMILES | CC(C#N)C1=NC2=CC=CC=C2S1 |
| Molecular Weight | 188.25 g/mol |
| Chirality | One stereocenter (C2 of the propyl chain).[1][2][3][4] Exists as ( |
| Key Functional Groups | Nitrile (–CN), Benzothiazole (C=N, C–S), |
Physical Properties[1][2][3][7]
Physical constants for this specific derivative are often extrapolated from the parent compound, 2-benzothiazoleacetonitrile , due to the specific nature of the methylated derivative in research settings.[1][3]
Table 1: Physicochemical Specifications
| Parameter | Value / Description | Note |
| Physical State | Solid (Low Melting) or Viscous Oil | Methylation typically lowers MP relative to parent (MP 98–101°C).[1][2][3] |
| Boiling Point | ~330–340 °C (Predicted) | Decomposes at high temperatures.[3] |
| Density | ~1.25 g/cm³ | Estimated based on structural analogs.[3] |
| Solubility (Aq) | Insoluble | Hydrophobic logP ~2.[3]5. |
| Solubility (Org) | Soluble | DCM, Ethyl Acetate, DMSO, Ethanol, Chloroform.[1][3] |
| pKa ( | ~18–20 (DMSO) | Less acidic than parent acetonitrile due to methyl inductive effect (+I).[1][2][3] |
Chemical Properties & Reactivity[3][5][7][8][10][11][12]
The reactivity of 2-(1,3-Benzothiazol-2-yl)propanenitrile is dominated by the acidity of the
Acidity and Alkylation
The proton adjacent to the nitrile and benzothiazole ring is acidic, allowing for deprotonation by strong bases (e.g., NaH, LDA).[1][3] The resulting carbanion is stabilized by resonance delocalization into both the nitrile
-
Reactivity: Can undergo further alkylation to form quaternary carbon centers, preventing racemization.[3]
Nitrile Transformations
The nitrile group is a versatile handle for functional group interconversion:
-
Hydrolysis: Acidic or basic hydrolysis yields 2-(1,3-benzothiazol-2-yl)propanoic acid , a precursor to non-steroidal anti-inflammatory drug (NSAID) analogs.[1][2][3]
-
Reduction: Catalytic hydrogenation or Lithium Aluminum Hydride (LiAlH₄) reduction yields the corresponding primary amine.[3][5][6]
-
Pinner Reaction: Reaction with alcohols/HCl yields imidate esters.[3]
Benzothiazole Ring Electrophilicity
The C2 position of the benzothiazole is electrophilic.[3] While the alkyl chain is attached here, nucleophilic attack can occur at the ring nitrogens (quaternization) or on the benzene ring (electrophilic aromatic substitution), although the ring is deactivated.[1][3]
Experimental Protocols
Protocol A: Synthesis via -Methylation (Self-Validating)
Objective: Synthesize 2-(1,3-Benzothiazol-2-yl)propanenitrile from 2-benzothiazoleacetonitrile.
Reagents:
Methodology:
-
Activation: Charge a flame-dried flask with NaH and anhydrous THF under Argon. Cool to 0°C.[3]
-
Deprotonation: Add 2-benzothiazoleacetonitrile dropwise (dissolved in THF). Evolution of H₂ gas indicates successful deprotonation.[3] Stir for 30 min until gas evolution ceases and the solution turns deep yellow/orange (carbanion formation).
-
Alkylation: Add Methyl Iodide dropwise at 0°C.
-
Completion: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 8:2).[3] The starting material (lower R_f) should disappear.[3]
-
Quench & Workup: Quench carefully with sat. NH₄Cl.[3] Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3]
-
Purification: Flash column chromatography (Gradient 0-20% EtOAc in Hexane).
Validation Checkpoint:
-
¹H NMR (CDCl₃): Look for the disappearance of the singlet CH₂ (~4.2 ppm) of the starting material and the appearance of a doublet (~1.8 ppm, 3H, CH₃) and a quartet (~4.5 ppm, 1H, CH).[1][3]
Protocol B: Hydrolysis to Carboxylic Acid
Objective: Convert nitrile to 2-(1,3-benzothiazol-2-yl)propanoic acid.
-
Reflux compound in 6M HCl/Acetic Acid (1:1) for 6–12 hours.
-
Cool and pour into ice water. The acid typically precipitates as a solid.[3]
-
Recrystallize from Ethanol/Water.[3]
Visualization of Reactivity & Synthesis[1][3][5]
The following diagram maps the synthesis of the target compound and its downstream transformations.
Figure 1: Synthetic pathway from precursors to the target
Safety & Handling (MSDS Summary)
-
Hazards: Nitriles are toxic by ingestion and inhalation.[3] They may liberate cyanide in vivo or under extreme thermal decomposition.[3]
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][3] 2A.
-
Handling: Always handle in a fume hood. Avoid contact with strong acids (risk of HCN evolution).[3]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 342465, 2-(1,3-Benzothiazol-2-yl)acetonitrile. Retrieved from [Link]
-
Dorofeev, I.A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2093.[1][3][9] Retrieved from [Link]
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- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

